molecular formula C16H9ClN2O3S2 B392958 (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B392958
M. Wt: 376.8g/mol
InChI Key: GGDBIMMTGQTCBB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidinone ring, along with the chloro and nitro substituents, enhances the compound’s pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, solvent systems, and purification techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H9ClN2O3S2

Molecular Weight

376.8g/mol

IUPAC Name

(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9ClN2O3S2/c17-13-7-6-12(19(21)22)8-10(13)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+

InChI Key

GGDBIMMTGQTCBB-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/SC2=S

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC2=S

Origin of Product

United States

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